tert-butyl 2-bromo-5-(methylamino)pyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-bromo-5-(methylamino)pyridine-4-carboxylate: is a chemical compound with the molecular formula C11H15BrN2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-bromo-5-(methylamino)pyridine-4-carboxylate typically involves the bromination of a pyridine derivative followed by the introduction of a tert-butyl ester group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The methylamino group is introduced through a nucleophilic substitution reaction using methylamine .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and esterification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-bromo-5-(methylamino)pyridine-4-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid
Common Reagents and Conditions:
N-bromosuccinimide (NBS): Used for bromination.
Methylamine: Used for introducing the methylamino group.
Acids or Bases: Used for ester hydrolysis
Major Products Formed:
Substituted Pyridines: Formed through nucleophilic substitution.
N-oxides: Formed through oxidation reactions.
Carboxylic Acids: Formed through ester hydrolysis
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 2-bromo-5-(methylamino)pyridine-4-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the interactions of pyridine derivatives with biological targets. It can serve as a probe to investigate enzyme activities and receptor binding .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may exhibit antimicrobial, anticancer, or anti-inflammatory activities .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It may also be used in the development of new catalysts and polymers .
Mechanism of Action
The mechanism of action of tert-butyl 2-bromo-5-(methylamino)pyridine-4-carboxylate involves its interaction with specific molecular targets. The bromine atom and the methylamino group play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to various biological effects .
Comparison with Similar Compounds
- tert-Butyl 2-bromo-5-(amino)pyridine-4-carboxylate
- tert-Butyl 2-chloro-5-(methylamino)pyridine-4-carboxylate
- tert-Butyl 2-bromo-5-(dimethylamino)pyridine-4-carboxylate
Comparison: Compared to similar compounds, tert-butyl 2-bromo-5-(methylamino)pyridine-4-carboxylate is unique due to its specific substitution pattern. The presence of the bromine atom and the methylamino group provides distinct reactivity and biological activity. This compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for various applications .
Properties
CAS No. |
2639446-69-6 |
---|---|
Molecular Formula |
C11H15BrN2O2 |
Molecular Weight |
287.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.